![molecular formula C23H22N2O B2742081 1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-06-7](/img/structure/B2742081.png)
1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as aromatic compounds. They often contain a benzene ring (a hexagonal ring of carbon atoms) and various functional groups attached to it .
Synthesis Analysis
The synthesis of such compounds often involves reactions like electrophilic aromatic substitution, nucleophilic substitution, or free radical reactions . The exact synthesis pathway would depend on the specific functional groups present in the compound.Molecular Structure Analysis
The molecular structure of such compounds is often determined by techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions of such compounds can involve various mechanisms, including nucleophilic substitution, electrophilic addition, and free radical reactions . The specific reactions would depend on the functional groups present in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and reactivity, can be determined by various experimental techniques . These properties are influenced by factors like the compound’s molecular structure and the functional groups present.Applications De Recherche Scientifique
Synthesis and Reactivity
1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile serves as a precursor or intermediate in the synthesis of complex molecules. For example, studies have demonstrated its utility in the formation of pyridine and fused pyridine derivatives, indicating its importance in the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Al-Issa, 2012).
Catalysis
Research has highlighted the role of tert-butyl and pyridine derivatives in catalysis. A notable example includes the development of highly active and efficient catalysts for alkoxycarbonylation of alkenes, demonstrating the critical role of these compounds in enhancing reaction efficiency and selectivity in industrial processes (Dong et al., 2017).
Materials Science
Compounds structurally related to this compound have been explored for their potential in materials science, particularly in the synthesis and characterization of polymers and fluorescent materials. For instance, polymers derived from tert-butyl substituted pyridines have been studied for their solubility, thermal stability, and fluorescent properties, indicating their potential use in high-performance materials and optoelectronic applications (Lu et al., 2014).
Environmental and Safety Studies
While the primary focus of your request excludes drug-related information, it is worth noting that related research extends into environmental and safety studies. For example, the genotoxic effects of chemicals structurally similar to tert-butyl and benzyl compounds on human lymphocytes have been evaluated, underscoring the importance of understanding the environmental and health impacts of chemical substances (Chen et al., 2008).
Mécanisme D'action
Mode of Action
It is likely that it interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular signaling pathways, or modulating gene expression . More detailed studies are required to elucidate these interactions and their consequences.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and cellular context, among others . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-23(2,3)20-12-9-17(10-13-20)16-25-21(18-7-5-4-6-8-18)14-11-19(15-24)22(25)26/h4-14H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGLAXVGZNGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

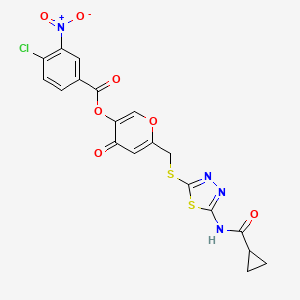
![6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2742000.png)
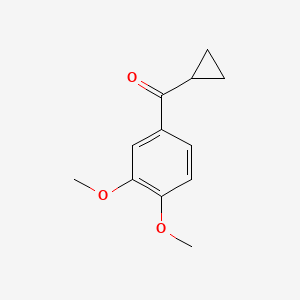
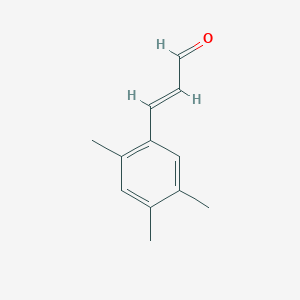
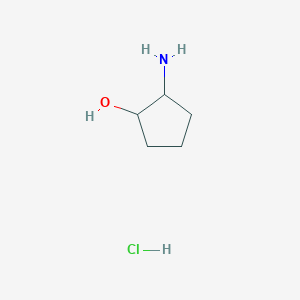
![Tert-butyl 4-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2742009.png)
![1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2742013.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742014.png)

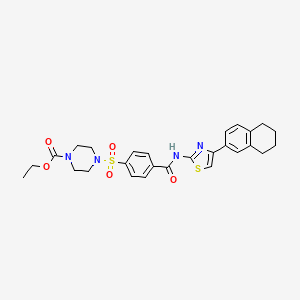
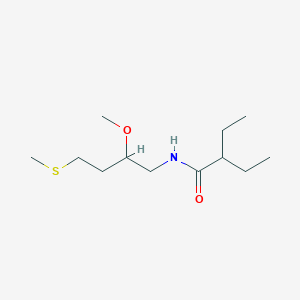

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride](/img/structure/B2742019.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2742020.png)